molecular formula C8H5IN2O2 B1439100 3-Iodo-1H-indazole-6-carboxylic acid CAS No. 1086391-11-8

3-Iodo-1H-indazole-6-carboxylic acid

Cat. No. B1439100
M. Wt: 288.04 g/mol
InChI Key: PTPFULUJKFPTCV-UHFFFAOYSA-N
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Description

“3-Iodo-1H-indazole-6-carboxylic acid” is a chemical compound with the empirical formula C8H5IN2O2 . It is a derivative of indazole, which is a heterocyclic compound. Indazoles are important in the field of medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines have been reported .


Chemical Reactions Analysis

Indazole derivatives have been synthesized through various chemical reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-1H-indazole-6-carboxylic acid” include a molecular weight of 288.04 g/mol, a density of 2.220±0.06 g/cm3, and a boiling point of 512.1±30.0 °C . The compound is also characterized by an XLogP3-AA value of 1.8, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis of Indazole Derivatives

The application of 3-iodo-1H-indazole-6-carboxylic acid in the synthesis of various indazole derivatives is significant. Buchstaller et al. (2011) developed a method for preparing 1H-indazole-3-carboxylic acid esters and amides through Pd-catalyzed carbonylations of functionalized 3-iodoindazoles. This process yielded moderate to good yields under mild conditions, allowing further synthetic transformations (Buchstaller et al., 2011).

Crystal Structure Studies

Hu Yong-zhou (2008) focused on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, crystallized in glacial acetic acid. The study revealed a triclinic crystal structure, which is significant for understanding the stability and bioactivity of the compound (Hu Yong-zhou, 2008).

Chemical Synthesis Optimization

Efficient methods for synthesizing indazole derivatives are important. Rao Er-chang (2006) improved the synthetic process of 1H-indazole-3-carboxylic acid, which is relevant for industrial manufacture due to its low cost and simple operation (Rao Er-chang, 2006).

Coordination Polymers and Structural Chemistry

The study by Hawes and Kruger (2014) on Cu(II) complexes derived from indazole-based ligands, including 1H-indazole-6-carboxylic acid, provided insights into the structural chemistry of these compounds. They reported discrete mononuclear complexes and coordination polymers, highlighting the compound's versatility in forming different chemical structures (Hawes & Kruger, 2014).

Future Directions

Indazole derivatives have shown a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . Therefore, future research could focus on developing more efficient synthesis methods and exploring the biological activities of “3-Iodo-1H-indazole-6-carboxylic acid” and its derivatives .

properties

IUPAC Name

3-iodo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPFULUJKFPTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653422
Record name 3-Iodo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazole-6-carboxylic acid

CAS RN

1086391-11-8
Record name 3-Iodo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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